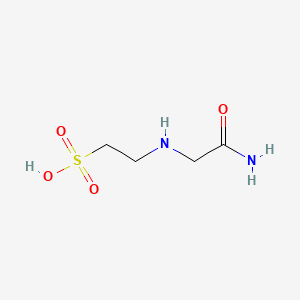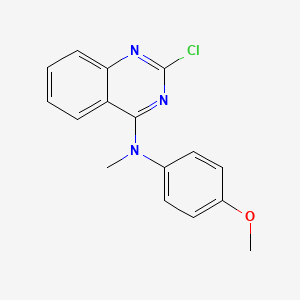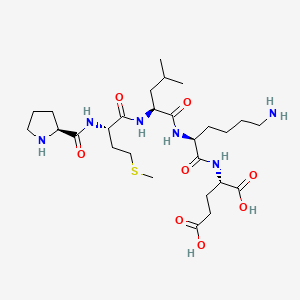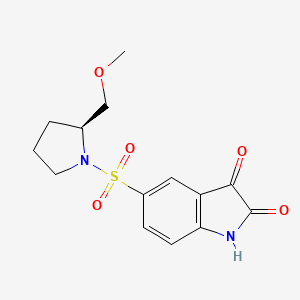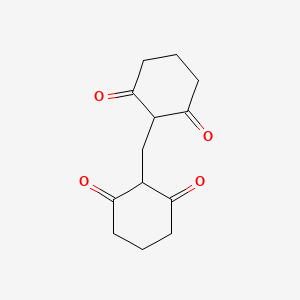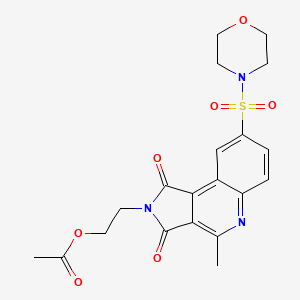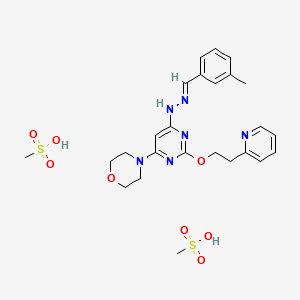
阿匹利莫德甲磺酸盐
描述
Apilimod mesylate is a small molecule inhibitor that has garnered significant attention in the scientific community due to its unique mechanism of action and potential therapeutic applications. Initially identified as an inhibitor of interleukin-12 and interleukin-23 production, it has since been repurposed for various other applications, including the treatment of non-Hodgkin lymphoma and viral diseases such as COVID-19 .
科学研究应用
Apilimod mesylate has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of specific kinases and other enzymes.
Biology: Apilimod mesylate is used to investigate cellular processes such as lysosomal function and endosomal trafficking.
Medicine: It has shown promise in the treatment of non-Hodgkin lymphoma, autoimmune diseases, and viral infections like COVID-19
作用机制
Target of Action
Apilimod mesylate primarily targets the phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase . PIKfyve plays a crucial role in the endosomal and lysosomal system, regulating membrane homeostasis, endosomal trafficking, and autophagy . It is also known to inhibit the synthesis of interleukin-12 (IL-12) and interleukin-23 (IL-23), thereby preventing IL-12/IL-23 mediated immune responses .
Mode of Action
Apilimod mesylate interacts with its target, PIKfyve, by inhibiting its activity. This inhibition disrupts the production of two lipids, PtdIns5P and PtdIns (3,5)P2, which are synthesized by PIKfyve . The disruption of these lipids affects the normal functioning of the endosomal and lysosomal system, leading to a unique mechanism of action that involves the disruption of lysosomal function .
Biochemical Pathways
The inhibition of PIKfyve by Apilimod mesylate disrupts the normal functioning of the endosomal and lysosomal system . This disruption affects the downstream biochemical pathways, including membrane homeostasis, endosomal trafficking, and autophagy . Furthermore, it also prevents IL-12/IL-23 mediated immune responses .
Result of Action
The result of Apilimod mesylate’s action is the induction of cytotoxicity in B-cell non-Hodgkin lymphoma (B-NHL) cells . This cytotoxicity is driven by the inhibition of PIKfyve and the subsequent disruption of lysosomal function . It has been observed to have broad anticancer activity in vitro and in vivo across all subtypes of B-NHL .
Action Environment
The action, efficacy, and stability of Apilimod mesylate can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of certain genetic factors in the patient, such as mutations in the kinase domain of PIKfyve . Additionally, the drug’s action can be influenced by the cellular environment, particularly the status of the endosomal and lysosomal system . .
生化分析
Biochemical Properties
Apilimod mesylate exhibits exquisite specificity for phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase . PIKfyve makes two lipids, PtdIns5P and PtdIns (3,5)P2, whose syntheses are efficiently and similarly inhibited by Apilimod mesylate .
Cellular Effects
Apilimod mesylate has selective cytotoxic activity in B-cell non-Hodgkin lymphoma (B-NHL) compared with normal cells . It induces B-NHL cytotoxicity through a unique mechanism of action that involves the disruption of lysosomal function . Treatment with Apilimod mesylate was associated with enlargement of the lysosomal compartment and increase of pro- (inactive) cathepsin levels without lysosomal membrane permeabilization and mature (active) cathepsin accumulation in the cytosol .
Molecular Mechanism
Apilimod mesylate-mediated cytotoxicity is driven by PIKfyve inhibition . It interferes with the endo/lysosomal trafficking and can indirectly block the activation of proteases as shown for Cathepsin B and L . Apilimod mesylate thereby likely interferes with proteolytic activation of the S protein and prevents host cell invasion .
Temporal Effects in Laboratory Settings
Apilimod mesylate displays nanomolar activity in vitro . Administration of Apilimod mesylate (100 nM; 60 min) in human embryonic kidney cells powerfully reduces levels of both PtdIns5P and PtdIns (3,5)P2 . These findings, along with observations that Apilimod mesylate treatment robustly impairs endolysosomal membrane traffic, point to disruption of lysosomal homeostasis as an important component of the cytotoxic effects of Apilimod mesylate .
Dosage Effects in Animal Models
In vivo studies demonstrate single-agent efficacy as well as synergy with approved B-NHL drugs . With oral dosing of 60 mg/kg Apilimod mesylate (approximately 41 mg/kg Apilimod free base; twice a day), a 48% inhibition of tumor growth was observed in a mouse model .
Metabolic Pathways
Transport and Distribution
Given its role as a PIKfyve inhibitor, it is likely to be involved in endosomal and lysosomal trafficking .
Subcellular Localization
Apilimod mesylate, as a PIKfyve inhibitor, is likely to be localized in the endosomes and lysosomes where PIKfyve is active
准备方法
The synthesis of apilimod mesylate involves several steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution reactions: Various substituents are introduced to the pyrimidine core through substitution reactions, often involving reagents like alkyl halides or amines.
Final mesylation:
Industrial production methods for apilimod mesylate are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring purity and yield optimization.
化学反应分析
Apilimod mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Apilimod mesylate is unique in its specific inhibition of PIKfyve, which sets it apart from other kinase inhibitors. Similar compounds include:
Wortmannin: A broad-spectrum kinase inhibitor that affects multiple kinases.
LY294002: Another kinase inhibitor with a broader range of targets compared to apilimod mesylate.
PI-103: A dual inhibitor of PI3K and mTOR, with different specificity and applications compared to apilimod mesylate
属性
IUPAC Name |
methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJWNIKZLYZYSY-OKUPSQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870087-36-8 | |
| Record name | Apilimod mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APILIMOD MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



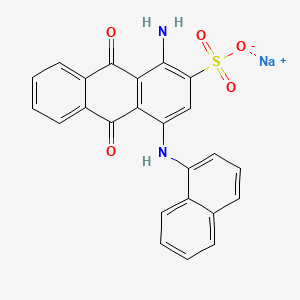

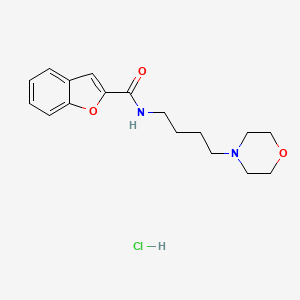
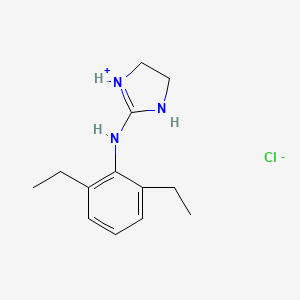
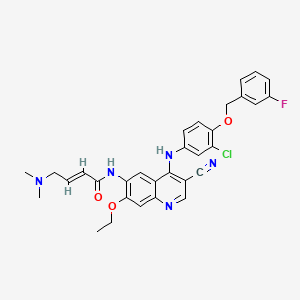
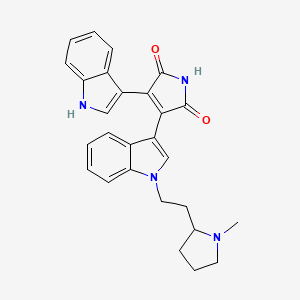
![N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride](/img/structure/B1662963.png)
